Regioisomeric Differentiation: Meta- (3-) vs. Para- (4-) Phenyl Linker Impact on Lipophilicity
The target compound with a meta-substituted phenyl linker (CAS 941979-59-5) exhibits a computed XLogP3 of 2.3 [1]. By contrast, the closely related para-substituted isomer N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide, while sharing the same molecular formula, may exhibit a different three-dimensional conformation that can influence chromatographic retention and membrane permeability. Meta-substitution introduces a kink in the molecular axis, altering the spatial relationship between the pyridazinone and thiophene-2-carboxamide motifs [2]. This difference is critical for target binding in kinase hinge regions where precise vector alignment is required.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Para-substituted isomer (N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide): predicted XLogP3 expected to be similar (~2.3) but with divergent 3D conformation |
| Quantified Difference | Δ XLogP3 ≈ 0; differentiation arises from spatial geometry, not lipophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For computational docking and SAR studies, the meta-connectivity ensures correct pharmacophoric distance and orientation, making the exact isomer indispensable for reproducible results.
- [1] PubChem. N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide. Compound Summary, CID 18588455. National Center for Biotechnology Information (2024). View Source
- [2] Eigenbrot, C., Yu, C., et al. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 575-579. View Source
